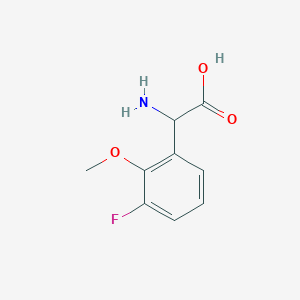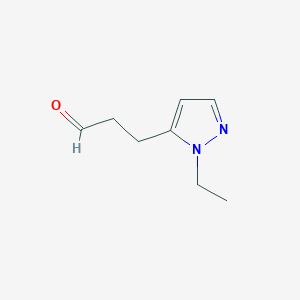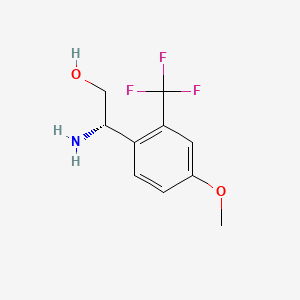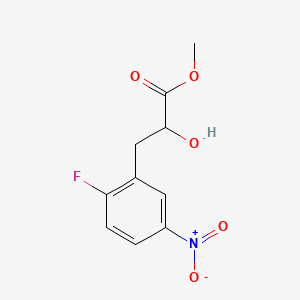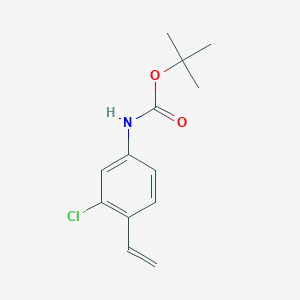![molecular formula C15H22N2O4 B13607922 3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoicacid](/img/structure/B13607922.png)
3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its ability to protect amino groups during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent like acetonitrile or tetrahydrofuran (THF) at ambient temperature . The Boc-protected amino acid can then be further reacted with other reagents to form the desired compound.
Industrial Production Methods
Industrial production of Boc-protected amino acids often involves large-scale reactions using similar methods as described above. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoic acid undergoes various types of reactions, including:
Substitution Reactions: The Boc group can be selectively removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Major Products Formed
Deprotection: The removal of the Boc group yields the free amine.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Wissenschaftliche Forschungsanwendungen
3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of protein structure and function through peptide synthesis.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoic acid primarily involves the protection of amino groups during chemical reactions. The Boc group prevents unwanted side reactions by temporarily blocking the reactivity of the amino group. Upon completion of the desired reaction, the Boc group can be removed under acidic conditions to regenerate the free amine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(tert-Butoxycarbonyl)amino]butanoic acid
- 2-[(tert-Butoxycarbonyl)amino]-4-chlorobenzoic acid
- tert-Butyl (2S)-2-amino-3-phenylpropanoate hydrochloride
Uniqueness
3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoic acid is unique due to its specific structure, which combines a Boc-protected amino group with a phenyl and methyl-substituted propanoic acid. This combination provides distinct reactivity and stability characteristics, making it particularly useful in peptide synthesis and other organic reactions .
Eigenschaften
Molekularformel |
C15H22N2O4 |
|---|---|
Molekulargewicht |
294.35 g/mol |
IUPAC-Name |
3-[N-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]anilino]propanoic acid |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)16-11-5-7-12(8-6-11)17(4)10-9-13(18)19/h5-8H,9-10H2,1-4H3,(H,16,20)(H,18,19) |
InChI-Schlüssel |
WGMJVPNOBHAXKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)N(C)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


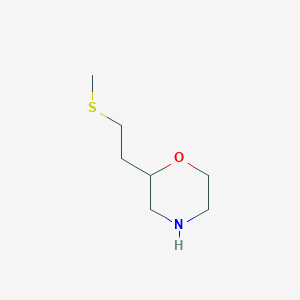

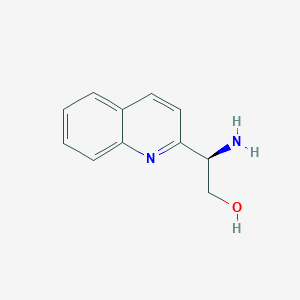
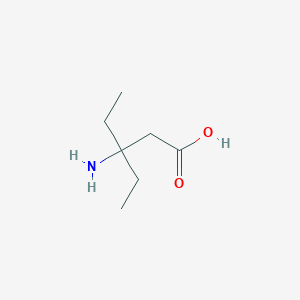
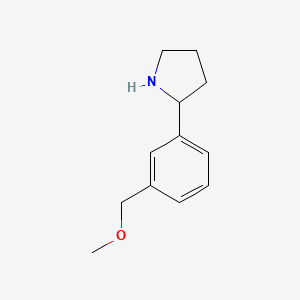
![rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans](/img/structure/B13607892.png)
